![molecular formula C16H16N4O3S3 B2504836 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide CAS No. 682764-21-2](/img/structure/B2504836.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
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Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a useful research compound. Its molecular formula is C16H16N4O3S3 and its molecular weight is 408.51. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide and its derivatives have been studied for their potential antitumor activity. A study by Horishny and Matiychuk (2020) on the synthesis of similar compounds demonstrated moderate antitumor activity against malignant tumor cells, particularly in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). Another study by the same authors in 2020 also showed synthesized compounds with a furan-2-ylmethyl structure exhibiting antitumor activity (Horishny & Matiychuk, 2020).
Antimicrobial and Antifungal Properties
Compounds related to this compound have shown promising antimicrobial activities. A study by Hassan (2007) synthesized derivatives of substituted furan and pyrrole, demonstrating antimicrobial potential (Hassan, 2007). El-Shehry, El-Hag, and Ewies (2020) also reported antimicrobial activity against bacterial and fungal strains in their study on new fused thiazolo[3,2-b]triazine derivatives (El-Shehry, El-Hag, & Ewies, 2020).
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of these compounds. Remizov, Pevzner, and Petrov (2019) studied the intramolecular cyclization of related ethyl esters, contributing to understanding the chemical behavior of such compounds (Remizov, Pevzner, & Petrov, 2019). Another study by the same authors in 2019 explored reactions of similar furan-carboxylate derivatives with bases (Remizov, Pevzner, & Petrov, 2019).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S3/c1-2-13-18-19-15(26-13)17-12(21)6-3-7-20-14(22)11(25-16(20)24)9-10-5-4-8-23-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,19,21)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPFOLZLCOEFF-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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